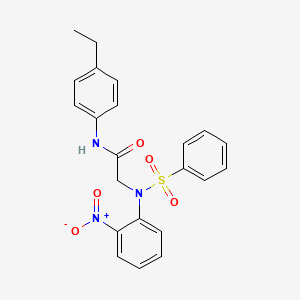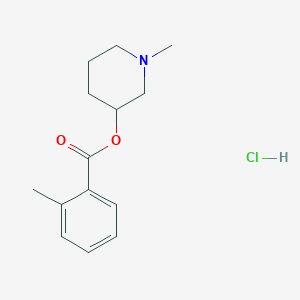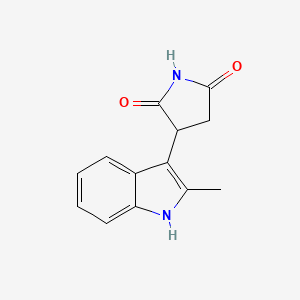![molecular formula C22H27N3O4S B4017810 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4017810.png)
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Beschreibung
Synthesis Analysis
- One-Pot Multistep Synthesis : The synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation reaction showcases a complex synthetic pathway that could be analogous to synthesizing the target compound, emphasizing regiocontrol and step economy in the synthesis of complex molecules (Bagley et al., 2005).
Molecular Structure Analysis
- X-Ray Crystallography : Studies have employed X-ray crystallography to determine the molecular and electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which provides a foundation for understanding the structural configuration and spatial orientation of similar compounds (Rublova et al., 2017).
Chemical Reactions and Properties
- Electrophilic Substitutions : The reactions of 2,5-dimethyl pyrrole with phenylsulfonyl chloride explored electrophilic substitutions, which are relevant for understanding the chemical reactivity and interaction potential of the target compound (Seo et al., 1999).
Physical Properties Analysis
- Ionic Conductivity and Thermal Stability : The characterization of N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixture as an electrolyte in Li/S cells highlights improvements in ionic conductivity and thermal stability, which could be insightful for understanding the physical properties of similar compounds (Shin & Cairns, 2008).
Chemical Properties Analysis
- Reactivity and Mechanism : The reaction mechanism and reactivity of pyridine N-oxides with phenylsulfonylallene, resulting in the formation of cycloadducts, provide a detailed view of the chemical behavior and properties that could be expected from the target compound (Matsuoka et al., 1993).
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-10-11-17(2)20(14-16)25(30(3,28)29)15-21(26)23-19-9-5-4-8-18(19)22(27)24-12-6-7-13-24/h4-5,8-11,14H,6-7,12-13,15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSPKKZVPUHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7135550 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4017748.png)

![3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4017752.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017757.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4017770.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B4017797.png)

![N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017801.png)
![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017803.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4017806.png)
![2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid](/img/structure/B4017807.png)